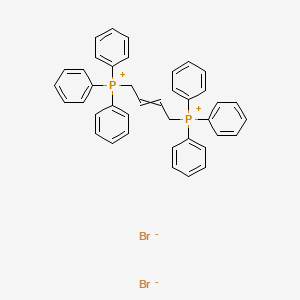
GOPHCGVUPMCHLP-UHFFFAOYSA-L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GOPHCGVUPMCHLP-UHFFFAOYSA-L is a chemical compound with the molecular formula C38H34Br2P2. It is a member of the bisphosphonium salts family, which are known for their applications in organic synthesis and catalysis. This compound is characterized by the presence of two triphenylphosphonium groups connected by a but-2-ene-1,4-diyl linker, with bromide ions as counterions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GOPHCGVUPMCHLP-UHFFFAOYSA-L typically involves the reaction of triphenylphosphine with 1,4-dibromobut-2-ene. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
GOPHCGVUPMCHLP-UHFFFAOYSA-L undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium groups can be oxidized or reduced.
Addition Reactions: The double bond in the but-2-ene-1,4-diyl linker can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example:
Substitution Reactions: Formation of phosphonium salts with different counterions.
Oxidation Reactions: Formation of phosphine oxides.
Addition Reactions: Formation of adducts with various electrophiles or nucleophiles.
科学研究应用
GOPHCGVUPMCHLP-UHFFFAOYSA-L has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes involving phosphonium compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of anticancer agents and other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of GOPHCGVUPMCHLP-UHFFFAOYSA-L involves its interaction with molecular targets through its phosphonium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form stable complexes with nucleophiles and electrophiles makes it a versatile reagent in chemical and biological research.
相似化合物的比较
Similar Compounds
(But-2-yne-1,4-diyl)bis(triphenylphosphanium) diiodide: Similar structure but with a triple bond in the linker and iodide counterions.
(Butane-1,4-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a saturated linker.
(Ethene-1,2-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a shorter linker.
Uniqueness
GOPHCGVUPMCHLP-UHFFFAOYSA-L is unique due to its specific linker structure, which provides distinct reactivity and stability compared to similar compounds. The presence of the double bond in the but-2-ene-1,4-diyl linker allows for additional chemical transformations that are not possible with saturated or triple-bonded linkers.
属性
CAS 编号 |
18189-24-7 |
|---|---|
分子式 |
C40H36Br2P2 |
分子量 |
738.484 |
IUPAC 名称 |
triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dibromide |
InChI |
InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 |
InChI 键 |
GOPHCGVUPMCHLP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
同义词 |
2-BUTENYLENEBIS(TRIPHENYLPHOSPHONIUM) DIBROMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


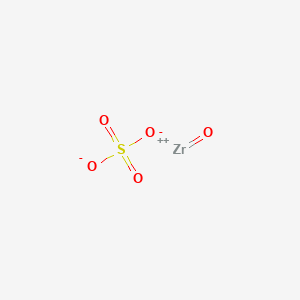

![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
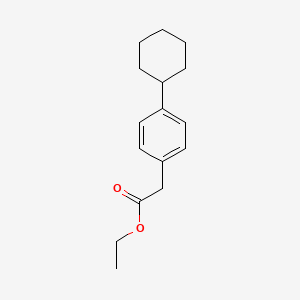
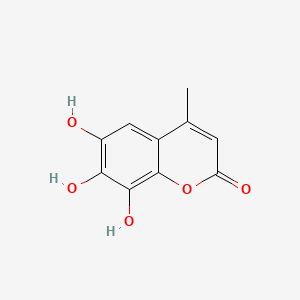
![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
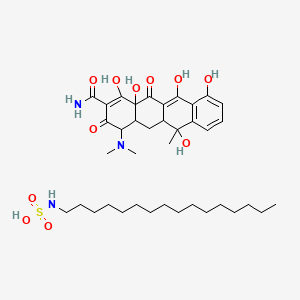
![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)

